“N-Propargyl-1(S)-aminoindan” is a compound that is used as a synthetic scaffold for the synthesis of bioactive molecules. It possesses important pharmacological activities and is widely used in organic chemistry for the preparation of complex bioactive compounds.
Synthesis Analysis
The synthesis of “N-Propargyl-1(S)-aminoindan” involves a process where 1-indanone is reacted with propargylamine in the presence of a mixture of sodium borohydride and acetic acid. This reaction results in the formation of N-propargyl-1-aminoindane. There are also other methods for the synthesis of propargylamine, most of which are based on the metal-catalyzed activation of terminal alkyne.
Molecular Structure Analysis
N-Propargyl-1(S)-aminoindan consists of an indan ring structure with an amino group at position 1 and a propargyl group attached to the nitrogen. The key structural difference between N-Propargyl-1(S)-aminoindan and Rasagiline lies in the stereochemistry at the chiral center at position 1 of the indan ring. This difference significantly influences their binding affinity and selectivity for MAO enzymes [, ].
Crystallographic studies have shown that the binding mode of N-Propargyl-1(S)-aminoindan to MAO-B differs from that of Rasagiline. While Rasagiline binds with its indan ring positioned deep within the active site, N-Propargyl-1(S)-aminoindan adopts a flipped conformation, causing a slight displacement of the Tyr326 side chain within the enzyme [].
Mechanism of Action
Similar to Rasagiline, N-Propargyl-1(S)-aminoindan acts as a mechanism-based inhibitor of MAO enzymes []. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site through its propargyl group. This covalent modification irreversibly inactivates the enzyme, preventing the breakdown of neurotransmitters like dopamine [, , ].
Applications
Structure-Activity Relationship Studies: Investigating the binding properties and inhibitory activity of N-Propargyl-1(S)-aminoindan, in comparison to Rasagiline, provides valuable insights into the structure-activity relationship of MAO inhibitors. This information can guide the development of more potent and selective MAO inhibitors with improved pharmacological profiles [, ].
Related Compounds
Rasagiline (N-propargyl-1(R)-aminoindan)
Compound Description: Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) [, , ]. It is an FDA-approved drug for the treatment of Parkinson’s disease [, ]. Rasagiline has been shown to improve motor function and reduce "off" time in patients with Parkinson's disease []. Additionally, rasagiline has demonstrated neuroprotective properties in both in vitro and in vivo studies [, , , ].
Relevance: Rasagiline is the R-enantiomer of N-Propargyl-1(S)-aminoindan. They share the same core structure of N-propargyl-1-aminoindan, differing only in the chirality at the 1-carbon position [, ].
6-Hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI)
Compound Description: R-HPAI is an analogue of Rasagiline that also acts as a covalent inhibitor of MAO-A and MAO-B [, ]. Compared to Rasagiline, it shows lower isozyme specificity [].
Relevance: R-HPAI shares the same core structure and R-chirality as N-Propargyl-1(S)-aminoindan, but with an additional hydroxyl group at the 6-position of the indan ring [, ]. This highlights the impact of substituents on the aminoindan ring for MAO inhibition.
N-Methyl-N-propargyl-1(R)-aminoindan (R-MPAI)
Compound Description: R-MPAI is another Rasagiline analogue and covalent MAO inhibitor with lower isozyme selectivity than Rasagiline []. It forms a flavocyanine adduct with the FAD moiety of MAO enzymes [].
Relevance: R-MPAI and N-Propargyl-1(S)-aminoindan share the same core aminoindan structure, but R-MPAI possesses an additional methyl group on the nitrogen atom and exhibits R-chirality [, ]. This further emphasizes the importance of substitutions on both the nitrogen and the chirality at the 1-carbon position for MAO inhibition.
Compound Description: R-CPAI is a Rasagiline analogue designed to investigate the effects of a bulky substituent on the aminoindan ring. Unlike the other related compounds, R-CPAI does not form a flavocyanine adduct with the FAD moiety of MAO enzymes [].
Relevance: R-CPAI shares the N-propargyl-1(R)-aminoindan core with N-Propargyl-1(S)-aminoindan, differing by a carbamate substituent at the 6-position of the indan ring []. This compound provides insights into the steric limitations within the MAO active site.
N-Propargyl-1-aminoindan
Compound Description: This compound is the racemic mixture of both N-Propargyl-1(S)-aminoindan and Rasagiline [, , ].
1(R)-Aminoindan
Compound Description: 1(R)-aminoindan is the major metabolite of Rasagiline []. It demonstrates reversible inhibition of both MAO-A and MAO-B [].
Relevance: This compound lacks the propargyl group present in N-Propargyl-1(S)-aminoindan but retains the R-aminoindan moiety []. This difference highlights the contribution of the propargyl group to the irreversible and selective inhibition of MAO-B by Rasagiline.
N-Methyl-1(R)-aminoindan
Compound Description: This compound is an analogue of 1(R)-aminoindan with an additional methyl group on the nitrogen atom. It also acts as a reversible inhibitor of both MAO-A and MAO-B [].
Relevance: Compared to N-Propargyl-1(S)-aminoindan, this compound lacks the propargyl group and features a methyl substituent on the nitrogen atom, while sharing the R-aminoindan core []. This comparison emphasizes the importance of the propargyl group for potent and selective MAO inhibition.
4-Fluoro-N-propargyl-1-aminoindan
Compound Description: This compound is a monofluorinated derivative of N-propargyl-1-aminoindan, investigated for its potential in treating Parkinson's disease and other neurological disorders [].
Relevance: This compound shares the core N-propargyl-1-aminoindan structure with N-Propargyl-1(S)-aminoindan but has a fluorine atom substituted at the 4-position on the indan ring []. This modification highlights the possibility of introducing halogen substituents to the core structure for potential therapeutic benefits.
Compound Description: Ladostigil is a multifunctional chimeric compound combining the pharmacophore of rasagiline with the carbamate moiety of the cholinesterase inhibitor rivastigmine []. It is being investigated as a potential treatment for Alzheimer's disease and Lewy body disease [].
Relevance: Ladostigil incorporates the N-propargyl-(R)-aminoindan moiety present in N-Propargyl-1(S)-aminoindan and adds a carbamate group at the 5-position on the indan ring []. This exemplifies the strategy of developing multifunctional compounds based on the core structure of N-Propargyl-1(S)-aminoindan for enhanced therapeutic potential.
Compound Description: M30 is another multifunctional propargylamine derivative that combines the propargylamine moiety of rasagiline with the neuroprotective and brain-permeable iron chelator 8-hydroxyquinoline derivative, VK28 []. It is under investigation as a potential treatment for various neurodegenerative disorders [].
Relevance: Although not directly containing the aminoindan moiety, M30 incorporates the N-propargylamine fragment found in N-Propargyl-1(S)-aminoindan []. This indicates the potential of the propargylamine group in designing multi-target drugs for neurodegenerative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.
Sulfacetamide sodium anhydrous is an organic sodium salt that is the monosodium salt of sulfacetamide. It has a role as an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antimicrobial agent and an antiinfective agent. It contains a sulfacetamide(1-). Sulfacetamide Sodium is the sodium salt form of sulfacetamide, a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04) An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.
Verubecestat is under investigation for the treatment of Alzheimer's Disease, Prodromal Alzheimer's disease, and Amnestic Mild Cognitive Impairment. Verubecestat is Merck’s investigational oral β-site amyloid precursor protein cleaving enzyme (BACE1 or β secretase) inhibitor. In July 2013, Merck announced positive results for Phase Ib trials of Verubecestat. In the study, administration of Verubecestat at doses of 12, 40 and 60 mg resulted in a dose-dependent and sustained reduction in the levels of Ab40, a measure of BACE1 activity, in CSF from baseline of 57, 79 and 84 percent, respectively.
MK8033 Hcl is a novel and specific dual ATP competitive c-Met/Ron inhibitor (IC50=1 nM Wt c-Met) under investigation as a treatment for cancer.IC50 Value: 1 nM (Wt c-Met); 2.0 nM (c-Met N1100Y) [1]Target: c-Metin vitro: MK-8033 binds 3-fold more tightly to phosphorylated c-Met kinase domain (Kd= 3.2 nM) than to its unphosphorylated counterpart (Kd = 10.4 nM). Signigicantly, MK-8033 potently inhibits kinase activity of three oncogenic c-Met activation loop mutants, Y1230C, Y1230H, and Y1235D (IC50s ranging from 0.6 to 1 nM at 50 uM ATP) in addition to other c-Met activating mutants N1100Y and M1250T. MK-8033 potently inhibited GTL-16 proliferation with an IC50 of 582 ± 30 nM. By contrast the HCT116 cell line, which does not harbor basal c-Met activation, was not inhibited by MK-8033 (IC50 > 10000 nM) [1]. MK-8033 radiosensitized the high-c-Met-expressing EBC-1 and H1993 cells but not the low-c-Met-expressing cell lines A549 and H460. However, irradiation of A549 and H460 cells increased the expression of c-Met protein at 30 minutes after the irradiation. Subsequent targeting of this up-regulated c-Met by using MK-8033 followed by a second radiation dose reduced the clonogenic survival of both A549 and H460 cells. MK-8033reduced the levels of radiation-induced phosphorylated (activated) c-Met in A549 cells [2].in vivo: MK-8033 was orally dosed in GTL-16 tumor xenograft bearing mice. Mice were euthanized 1 h after dosing and tested for p-Met (Y1349) in tumors and MK-8033 concentrations in plasma. At 100 mg/kg,essentially complete inhibition of p-Met (Y1349) was achieved. An in vivo IC50 of 1.3 uM was deduced from the relationship between plasma MK-8033 level and Met pY1349. Treatment with escalating dosed of MK-8033 for 21 days lead to antitumor efficacies in a dose-dependent manner. Dosing at 3, 10, 30, and 100 mg/kg resulted in 22, 18, 57, and 86% tumor growth inhibition, respectively, relative to tumor from vehicle-treated mice.
MUT056399 is a highly potent inhibitor of the FabI enzyme of both S. aureus and E. coli with 50% inhibitory concentration IC50s of 12 nM and 58 nM, respectively.IC50 value: 12 nM (for S. aureus), 58 nM (for E. coli) [1]Target: FabI enzymein vitro: MUT056399 is a highly potent new inhibitor of the FabI enzyme of both Staphylococcus aureus and Escherichia coli. MUT056399 is very active against S. aureus strains, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), linezolid-resistant, and multidrug-resistant strains, with MIC90s between 0.03 and 0.12 μg/ml. MUT056399 is also active against coagulase-negative staphylococci, with MIC90s between 0.12 and 4 μg/ml. MUT056399 is very active against the 118 S. aureus strains tested, including MSSA and MRSA isolates and linezolid-resistant and multidrug-resistant strains, with MIC90s between ≤0.03 and 0.12 μg/ml.In vivo: MUT056399, administered subcutaneously, protected mice from a lethal systemic infection induced by MSSA, MRSA, and vancomycin-intermediate S. aureus strains (50% effective doses ranging from 19.3 mg/kg/day to 49.6 mg/kg/day). In the nonneutropenic murine thigh infection model, the same treatment with MUT056399 reduced the bacterial multiplication of MSSA and MRSA in the thighs of immunocompetent mice.